

ABX196: A Novel Approach to Overcoming Checkpoint Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ABX196	
Cat. No.:	B10822185	Get Quote

A detailed guide for researchers and drug development professionals on the efficacy and mechanism of **ABX196** in tumors resistant to checkpoint inhibitors, with a focus on hepatocellular carcinoma.

This guide provides a comprehensive overview of **ABX196**, a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells, and its potential to enhance the efficacy of checkpoint inhibitors in resistant tumor models.[1][2][3] Through preclinical and clinical data, this document outlines the mechanism of action, experimental validation, and comparative efficacy of **ABX196**-based combination therapy.

Preclinical Efficacy of ABX196 in Combination with Anti-PD-1 Therapy

Preclinical studies in mouse models of melanoma (B16F10) and hepatocellular carcinoma (HCC) (Hepa 1-6) have demonstrated the synergistic anti-tumor effects of **ABX196** when combined with an anti-PD-1 antibody. The combination therapy was associated with a shift in the tumor microenvironment from immunosuppressive to inflammatory, characterized by an increased infiltration of CD8+ effector T cells and a higher ratio of CD8+ effector cells to regulatory T cells (Tregs).

Quantitative Preclinical Data Summary



Model	Treatment Group	Key Efficacy Metrics	Source
Hepatocellular Carcinoma (Mouse)	ABX196 + Anti-PD-1	0% macroscopic liver tumor invasion	[4]
Anti-PD-1 alone	6% macroscopic liver tumor invasion	[4]	
Sorafenib	40% macroscopic liver tumor invasion	[4]	•
Vehicle	58% macroscopic liver tumor invasion	[4]	•
Melanoma (Mouse)	ABX196 + Anti-PD-1	Significant synergistic antitumor effect	
ABX196 alone	Transient effect on tumor volume		
Anti-PD-1 alone	No significant effect on tumor volume or survival		

Clinical Evaluation in Checkpoint Inhibitor-Experienced Hepatocellular Carcinoma

A Phase 1/2 clinical trial (NCT03897543) is currently evaluating the safety and efficacy of **ABX196** in combination with nivolumab, an anti-PD-1 antibody, in patients with advanced hepatocellular carcinoma who have been heavily pre-treated.[3][5][6] Notably, the majority of patients enrolled had previously received checkpoint inhibitor therapy.[6] The initial results from the dose-escalation phase of this study are promising.[5][7]

Phase 1/2 Clinical Trial Data (NCT03897543)



Efficacy Endpoint	Result	Source
Clinical Benefit Rate	50% (in the first 10 patients)	[5][6][7]
Objective Response Rate (ORR)	10% (1 partial response)	[6]
Disease Control Rate (DCR)	50% (1 partial response, 4 stable disease)	[6]
Median Progression-Free Survival (PFS) - All Patients	113.5 days	[6]
Median Progression-Free Survival (PFS) - Patients with Clinical Benefit	276 days	[6]

Mechanism of Action: ABX196 Signaling Pathway

ABX196 is a synthetic agonist of invariant Natural Killer T (iNKT) cells.[2] Upon administration, **ABX196** is presented by CD1d molecules on antigen-presenting cells (APCs) to the T-cell receptor of iNKT cells. This interaction triggers the activation of iNKT cells, leading to the rapid secretion of a broad range of cytokines, including IFN-y.[2] This cytokine burst can, in turn, activate other immune cells such as NK cells, CD8+ T cells, and dendritic cells, leading to a broad anti-tumor immune response. In combination with anti-PD-1 therapy, **ABX196** may also prevent the anergy of iNKT cells and enhance the overall T-cell response.

ABX196 mechanism of action in activating the anti-tumor immune response.

Experimental ProtocolsPreclinical Mouse Models

- Animal Models: C57BL/6 mice were used for both the B16F10 melanoma and orthotopic
 Hepa 1-6 hepatocellular carcinoma models.
- Tumor Cell Implantation: B16F10 melanoma cells were injected subcutaneously. For the HCC model, Hepa 1-6 cells were implanted directly into the liver.

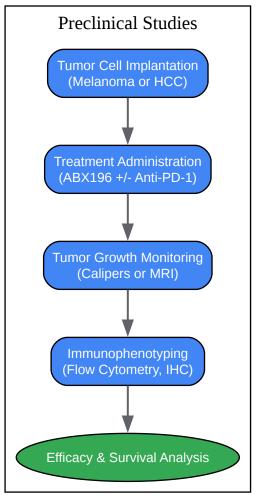


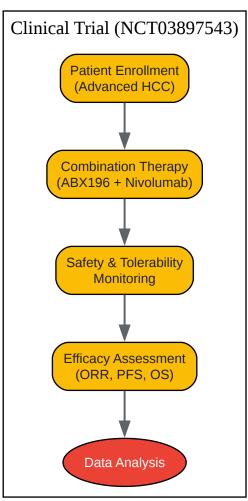
- Treatment Regimen: ABX196 was administered as a monotherapy or in combination with an anti-PD-1 antibody. Dosing and schedules were optimized for each model.
- Efficacy Assessment: Tumor growth was monitored by measuring tumor volume for the melanoma model and through MRI for the HCC model. Survival was a key endpoint in both studies.
- Immunophenotyping: Flow cytometry was used to analyze the immune cell populations
 within the tumor microenvironment, including CD8+ T cells, CD4+ T cells, and FoxP3+
 regulatory T cells. Immunohistochemistry was also used to assess immune cell infiltration in
 the HCC model.

Clinical Trial (NCT03897543)

- Study Design: A Phase 1/2, open-label, dose-escalation, and expansion study.[3]
- Patient Population: Patients with advanced hepatocellular carcinoma who have progressed on or are intolerant to at least one prior line of systemic therapy.
- Treatment Regimen:
 - Nivolumab: 240 mg administered intravenously on days 1 and 15 of each 28-day cycle.
 - ABX196: Administered intramuscularly at escalating doses (0.1, 0.2, or 0.4 μg) 120 minutes after the nivolumab infusion on day 1 of every other 28-day cycle.[6]
- Endpoints: The primary endpoints are to assess the safety and tolerability and to determine the maximum tolerated dose. Secondary endpoints include overall response rate, progression-free survival, and overall survival.[3]







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Demonstration of the Antitumor Activity of the iNKT Agonist ABX196, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abivax Includes First Patient in U.S. Phase 1/2 Clinical Trial of ABX196 to Treat Hepatocellular Carcinoma Truffle Capital [truffle.com]



- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Abivax's Phase I/II ABX196 in second-line HCC draws odds [clinicaltrialsarena.com]
- 5. Immune checkpoint inhibitor resistance in hepatocellular carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immune Checkpoint Inhibitors in Hepatocellular Carcinoma: Current Strategies and Biomarkers Predicting Response and/or Resistance [mdpi.com]
- 7. ASCO American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [ABX196: A Novel Approach to Overcoming Checkpoint Inhibitor Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822185#abx196-efficacy-in-checkpoint-inhibitor-resistant-tumors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com